POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN

Catalog No.
S1824016
CAS No.
194292-84-7
M.F
(C36H46N2O4)n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN

CAS Number

194292-84-7

Product Name

POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN

Molecular Formula

(C36H46N2O4)n

Molecular Weight

0

Synonyms

POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN&

Light-Emitting Properties:

Poly(5-(2-ethylhexyloxy)-2-methoxy-cyanoterephthalylidene) (CN-PPV) is a conjugated polymer, meaning it possesses alternating single and double bonds within its structure. This unique structure allows CN-PPV to absorb and emit light, making it a promising candidate for various optoelectronic applications [].

Applications in Organic Light-Emitting Diodes (OLEDs):

Due to its light-emitting properties, CN-PPV has been extensively studied for its potential use in OLEDs. OLEDs are thin-film devices that convert electrical energy into light and are widely used in displays and lighting applications. Research suggests that CN-PPV exhibits good film-forming properties and electrochemiluminescence, making it a suitable material for OLED fabrication [, ].

Acceptor Material in Organic Solar Cells:

CN-PPV can also function as an acceptor molecule in organic solar cells (OSCs). OSCs are devices that convert sunlight into electricity and are considered a promising renewable energy source. CN-PPV's low electron affinity (energy required to remove an electron) allows it to efficiently accept electrons generated from the donor material in an OSC, facilitating efficient charge transfer and electricity generation [].

Limitations and Future Research:

While CN-PPV holds promise for OLEDs and OSCs, it also faces some limitations. One challenge is its stability, as CN-PPV can degrade over time when exposed to light and air. Additionally, researchers are actively exploring methods to improve the color tunability and efficiency of CN-PPV-based devices to achieve optimal performance [].

Poly(5-(2-ethylhexyloxy)-2-methoxy-cyan) is a conjugated polymer that belongs to the family of polyphenylenevinylene derivatives. This compound is characterized by its unique structural features, which include a cyanoterephthalylidene unit that enhances its electronic properties. The presence of the 2-ethylhexyloxy and methoxy groups contributes to its solubility and processability, making it suitable for various applications in organic electronics, particularly in light-emitting diodes and solar cells .

In PLEDs, MEH-PPV acts as the emissive layer. When an electric current is applied, electrons and holes are injected into the device. These charges recombine on the MEH-PPV chains, leading to exciton formation. The relaxation of these excited states releases energy in the form of light, causing the device to emit light [].

The synthesis of Poly(5-(2-ethylhexyloxy)-2-methoxy-cyan) typically involves several key reactions:

  • Polymerization: The compound undergoes a polymerization process where the monomers are linked through vinylene units. This can be achieved using various methods, including thermal or ultrasonic irradiation techniques.
  • Doping: The polymer can be doped with electron acceptors or donors to enhance its conductivity and electronic properties. Doping introduces charge carriers into the polymer matrix, significantly affecting its electrical characteristics .
  • Functionalization: Further chemical modifications can be made to introduce additional functional groups, which can tailor the properties of the polymer for specific applications .

The synthesis methods for Poly(5-(2-ethylhexyloxy)-2-methoxy-cyan) include:

  • Conventional Polymerization: This method involves dissolving the monomers in a suitable solvent and applying heat or other stimuli to initiate polymerization.

    Example:
    • A mixture of 4-methoxyphenol and other reagents is heated in an inert atmosphere, leading to polymer formation.
  • Ultrasonic Synthesis: This technique employs ultrasonic waves to facilitate the polymerization process, resulting in fully soluble polymers with controlled molecular weights .
  • Chemical Vapor Deposition: This method can also be used to create thin films of the polymer on substrates, which is particularly useful for electronic applications.

Poly(5-(2-ethylhexyloxy)-2-methoxy-cyan) has several notable applications:

  • Organic Photovoltaics: Its unique electronic properties make it suitable for use in solar cells where it can serve as a light-harvesting component.
  • Light Emitting Diodes: The polymer's luminescent characteristics allow it to be used in organic light-emitting diodes (OLEDs), contributing to efficient light emission.
  • Sensors: The material's conductivity changes upon exposure to certain chemicals or environmental conditions, making it useful for sensor applications .

Studies on interaction mechanisms involving Poly(5-(2-ethylhexyloxy)-2-methoxy-cyan) focus primarily on its electronic interactions with other materials. For example:

  • Charge Transfer Complexes: Investigations into how this polymer interacts with electron acceptors reveal insights into its potential use in organic photovoltaic devices.
  • Blending Studies: Research has shown that blending this polymer with other materials can enhance its performance in devices, such as improving charge mobility and light absorption efficiency .

Several compounds share structural similarities with Poly(5-(2-ethylhexyloxy)-2-methoxy-cyan). Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Poly(2-methoxy-5-(2-ethylhexyloxy)-p-phenylene vinylene)Contains similar alkyl side chains and methoxy groupsKnown for its high photoluminescence efficiency
Poly(3-hexylthiophene)Features a thiophene backbone instead of phenyleneWidely studied for its use in organic photovoltaics
PolyfluoreneComposed of fluorene unitsExhibits high thermal stability and efficient blue emission

The uniqueness of Poly(5-(2-ethylhexyloxy)-2-methoxy-cyan) lies in its specific combination of electron-withdrawing cyan groups and flexible alkyl side chains, which enhance both solubility and electronic properties compared to its counterparts .

Dates

Modify: 2023-08-15

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